molecular formula C17H15N5O7S2 B4929682 N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

Cat. No. B4929682
M. Wt: 465.5 g/mol
InChI Key: NGUWFLFODPEDAQ-UHFFFAOYSA-N
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Description

N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase IX (CA IX), which has been implicated in various physiological and pathological processes, including tumor growth and metastasis.

Mechanism of Action

The mechanism of action of N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide involves the inhibition of CA IX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is upregulated in hypoxic environments, such as solid tumors, and is thought to play a role in pH regulation and tumor cell survival. By inhibiting CA IX, N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide disrupts the pH balance in tumor cells and induces cell death.
Biochemical and Physiological Effects:
N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of CA IX activity, the induction of apoptosis in tumor cells, and the suppression of tumor growth and metastasis in preclinical models. N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide has also been investigated for its potential use as an imaging agent, as it can selectively target and accumulate in CA IX-expressing tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide in laboratory experiments is its selectivity for CA IX, which allows for specific targeting of tumor cells. N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide is its potential toxicity and off-target effects, which must be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, including the development of more potent and selective CA IX inhibitors, the optimization of N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide for imaging applications, and the evaluation of N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide in clinical trials for cancer therapy. Additionally, N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide may have potential applications in other areas of research, such as neuroscience and infectious diseases, where CA IX has been implicated in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide involves the reaction of 6-methoxy-3-pyridazinylamine with 4-aminobenzenesulfonamide, followed by the addition of 2-nitrobenzenesulfonyl chloride. The resulting compound is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide has been investigated for its potential applications in various areas of scientific research, including cancer biology, drug discovery, and imaging. In particular, N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide has been shown to selectively target and inhibit CA IX, which is overexpressed in many types of tumors and is associated with poor prognosis and resistance to therapy. By inhibiting CA IX, N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide has the potential to suppress tumor growth and metastasis, as well as enhance the efficacy of existing cancer therapies.

properties

IUPAC Name

N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O7S2/c1-29-17-11-10-16(18-19-17)21-30(25,26)13-8-6-12(7-9-13)20-31(27,28)15-5-3-2-4-14(15)22(23)24/h2-11,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUWFLFODPEDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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